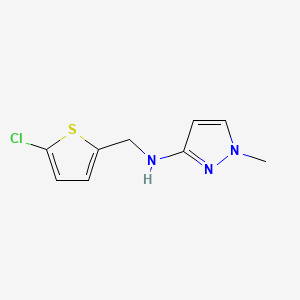
2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as MDPAC, and it belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MDPAC has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders.
Wirkmechanismus
MDPAC exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX enzymes, MDPAC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MDPAC has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which play a crucial role in the inflammatory response. MDPAC has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation. Additionally, MDPAC has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage in inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MDPAC has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in high yields and purity. MDPAC is also readily available, making it easily accessible for researchers. However, there are some limitations to the use of MDPAC in laboratory experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, MDPAC may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MDPAC. One area of interest is the development of more potent and selective COX inhibitors that could improve the efficacy and safety of MDPAC. Another area of interest is the investigation of the potential use of MDPAC in combination with other anti-inflammatory drugs or therapies. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of MDPAC, which could lead to the development of new therapeutic strategies for inflammatory disorders.
Synthesemethoden
MDPAC can be synthesized through a multistep process that involves the condensation of 3,6-dimethylpyridazine-4-carboxylic acid with 4-aminoacetophenone. The resulting product is then subjected to various chemical transformations, including acylation and reduction, to yield MDPAC. The synthesis process has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MDPAC has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to possess anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory disorders, including arthritis, asthma, and inflammatory bowel disease. MDPAC has also been shown to possess analgesic and antipyretic properties, making it useful in the treatment of pain and fever.
Eigenschaften
IUPAC Name |
2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16-12(18)8-7-11(15-16)14(21)17(9-13(19)20)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKDMIGMSFAQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)

![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)
![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)



![2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid](/img/structure/B7574956.png)
![2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid](/img/structure/B7574960.png)